molecular formula C13H18N2O5 B1405712 Boc-D-threo-3-(pyridin-3-yl)serine CAS No. 1134500-75-6

Boc-D-threo-3-(pyridin-3-yl)serine

Cat. No.: B1405712
CAS No.: 1134500-75-6
M. Wt: 282.29 g/mol
InChI Key: PNSCHUZTRIEPGK-ZJUUUORDSA-N
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Description

Boc-D-threo-3-(pyridin-3-yl)serine is a derivative of serine, an amino acid widely used in the synthesis of peptides and the development of new drugs. This compound has shown promising results in numerous scientific experiments and has opened up new avenues for its application in the fields of chemistry and biomedicine.

Preparation Methods

The synthesis of Boc-D-threo-3-(pyridin-3-yl)serine typically involves the protection of the amino group of serine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of a pyridin-3-yl group at the β-position. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Boc-D-threo-3-(pyridin-3-yl)serine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The pyridin-3-yl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Boc-D-threo-3-(pyridin-3-yl)serine has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules and as a building block for peptide synthesis.

    Biology: The compound is utilized in studies involving enzyme-substrate interactions and protein modifications.

    Industry: The compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Boc-D-threo-3-(pyridin-3-yl)serine involves its interaction

Properties

IUPAC Name

(2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-13(2,3)20-12(19)15-9(11(17)18)10(16)8-5-4-6-14-7-8/h4-7,9-10,16H,1-3H3,(H,15,19)(H,17,18)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSCHUZTRIEPGK-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CN=CC=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]([C@H](C1=CN=CC=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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